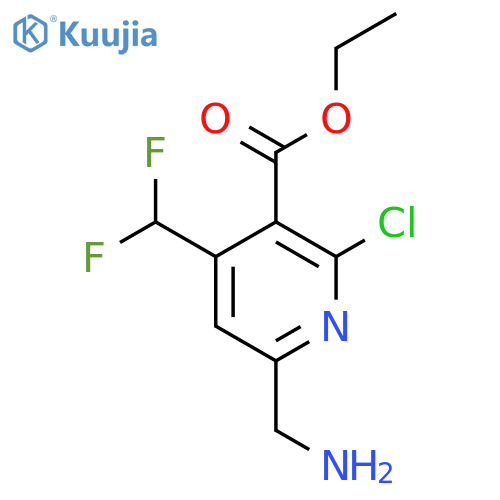

Cas no 1805180-12-4 (Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate)

Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate

-

- インチ: 1S/C10H11ClF2N2O2/c1-2-17-10(16)7-6(9(12)13)3-5(4-14)15-8(7)11/h3,9H,2,4,14H2,1H3

- InChIKey: NEYDUFIPOYYNPV-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(=O)OCC)C(C(F)F)=CC(CN)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 269

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 1.5

Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029048872-1g |

Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate |

1805180-12-4 | 97% | 1g |

$1,445.30 | 2022-04-01 |

Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate 関連文献

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylateに関する追加情報

Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate: A Comprehensive Overview

Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate, with the CAS number 1805180-12-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound is notable for its unique structural features, which include a pyridine ring substituted with an ethyl carboxylate group, an aminomethyl group, a chlorine atom, and a difluoromethyl group. These substituents contribute to its versatile chemical properties and potential applications in drug development and advanced materials.

The pyridine core of this compound serves as a fundamental scaffold, providing aromatic stability and enabling various substitution patterns. The ethyloxycarbonyl group attached at the 3-position of the pyridine ring introduces electron-donating effects, which can influence the compound's reactivity and solubility. Meanwhile, the aminomethyl group at the 6-position introduces amine functionality, which is often utilized in bioconjugation and drug delivery systems due to its ability to form hydrogen bonds and participate in nucleophilic reactions.

Recent studies have highlighted the potential of Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate in the development of targeted drug delivery systems. Researchers have explored its ability to act as a carrier for therapeutic agents, leveraging its amine functionality for conjugation with drugs or imaging agents. This has opened new avenues for personalized medicine, where drugs can be delivered directly to specific tissues or cells, minimizing side effects and improving therapeutic efficacy.

In addition to its medicinal applications, this compound has also been investigated for its role in catalytic processes. The presence of the chlorine and difluoromethyl groups on the pyridine ring imparts unique electronic properties that make it a promising candidate for use as a ligand in transition metal-catalyzed reactions. Recent research has demonstrated its effectiveness in facilitating asymmetric catalysis, which is critical for the synthesis of chiral pharmaceuticals.

The synthesis of Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution at specific positions to introduce the desired functional groups. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the reaction conditions, ensuring high yields and purity.

From an environmental standpoint, researchers have also examined the biodegradability and toxicity profiles of this compound. Initial studies suggest that it exhibits low toxicity towards aquatic organisms under standard test conditions. However, further investigations are required to fully understand its environmental impact and ensure sustainable practices during its production and application.

In conclusion, Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate (CAS No: 1805180-12-4) represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a versatile building block in drug discovery, catalysis, and materials science. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.

1805180-12-4 (Ethyl 6-(aminomethyl)-2-chloro-4-(difluoromethyl)pyridine-3-carboxylate) 関連製品

- 673441-57-1(N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide)

- 1803585-23-0(2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride)

- 2198585-33-8(methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride)

- 2171182-93-5(3-(2S,3R)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid)

- 866811-96-3(3-(benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline)

- 2428352-86-5(2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one)

- 1261850-65-0(4'-Bromo-3'-iodopropiophenone)

- 156478-22-7(2-(tert-butyldisulfanyl)acetic acid)

- 899753-70-9(1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea)

- 1227607-79-5(3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile)